Boc-gly-arg-OH

Overview

Description

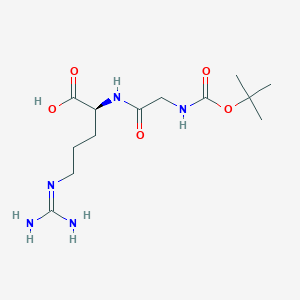

Boc-Gly-Arg-OH is a protected dipeptide derivative comprising glycine (Gly) and arginine (Arg), where the N-terminus of glycine is modified with a tert-butyloxycarbonyl (Boc) protecting group, and the C-terminus of arginine retains a free carboxylic acid. This compound is widely utilized in solid-phase peptide synthesis (SPPS) as a building block to incorporate the Gly-Arg sequence into larger peptides or proteins while preventing unwanted side reactions during assembly . The Boc group enhances solubility in organic solvents and stabilizes the amino group during acidic deprotection steps. Gly-Arg motifs are structurally relevant in bioactive peptides, though their functional roles differ from the canonical RGD (Arg-Gly-Asp) tripeptide, which is critical for integrin-mediated cell adhesion .

Mechanism of Action

Target of Action

Boc-gly-arg-OH, also known as N-tert-butyloxycarbonyl-glycyl-arginine, is a compound that primarily targets specific amino acids in peptide synthesis . The compound’s primary targets are the amino acids glycine and arginine, which play crucial roles in various biological processes.

Mode of Action

The compound interacts with its targets through a process known as amide bond formation . This process involves the coupling of the amino acids glycine and arginine, facilitated by the Boc group. The Boc group serves as a protective group, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The action of this compound affects the biochemical pathway of peptide synthesis. The compound’s interaction with its targets leads to the formation of specific peptides, which are crucial components in various biological processes. These peptides can then participate in other biochemical pathways, influencing processes such as protein synthesis and enzymatic reactions .

Result of Action

The result of this compound’s action is the successful synthesis of specific peptides. These peptides can have various molecular and cellular effects, depending on their specific structure and function. For instance, some peptides synthesized using this compound may have roles in signaling pathways, immune responses, or enzymatic reactions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature and pH can affect the compound’s stability and its ability to form amide bonds . Additionally, the presence of other compounds in the reaction environment can also influence the action of this compound, potentially leading to side reactions or changes in the compound’s efficacy .

Biochemical Analysis

Biochemical Properties

One significant aspect of Boc-gly-arg-OH’s mechanism of action lies in its role as a protected amino acid derivative, specifically featuring a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of glycine . This protecting group serves to shield the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions with other amino acids .

Cellular Effects

The specific modification of the C-terminus can prolong the in vivo metabolic half-life of the peptide, reduce the immunogenicity or reduce the toxic side effects. C-terminal amidation can reduce the overall charge of the peptide, but may reduce the solubility of the peptide.

Molecular Mechanism

This compound has been extensively utilized in solid-phase peptide synthesis (SPPS) as a building block for the assembly of peptide chains with precise control over sequence and length . Moreover, researchers have employed this compound as a substrate in enzymatic assays to investigate the specificity and activity of various peptidases and proteases .

Temporal Effects in Laboratory Settings

The stability of this compound is a crucial factor in its use in peptide synthesis. The Boc protecting group allows for the peptide to be stored and used over time without degradation, ensuring the integrity of the peptide for further reactions .

Metabolic Pathways

This compound, as a peptide, is involved in various metabolic pathways. It interacts with enzymes and cofactors during peptide synthesis and degradation. The exact metabolic pathways that this compound is involved in would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on a variety of factors, including its size, charge, and the specific transporters or binding proteins present in the cells .

Subcellular Localization

The subcellular localization of this compound would depend on the specific cellular context and the other amino acids it is combined with during peptide synthesis . For example, if this compound is part of a peptide that includes a nuclear localization signal, it could be directed to the nucleus of the cell .

Biological Activity

Boc-Gly-Arg-OH, a synthetic peptide derivative, has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, presenting relevant data, case studies, and research findings from diverse sources.

Chemical Structure and Synthesis

This compound is a protected form of the peptide Gly-Arg, where "Boc" refers to the tert-butyloxycarbonyl group used to protect the amino group during synthesis. The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to form the desired peptide chain. The final product is purified through methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

1. Antimicrobial Properties

Research indicates that peptides containing arginine exhibit significant antimicrobial activity. In a study examining various peptide derivatives, this compound demonstrated moderate bioactivity against Gram-negative bacteria and dermatophytes, suggesting its potential as an antimicrobial agent .

| Peptide | Activity Against Gram-Negative Bacteria | Activity Against Dermatophytes |

|---|---|---|

| This compound | Moderate | Moderate |

| Control Peptide 1 | High | Low |

| Control Peptide 2 | Low | Moderate |

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties in various experimental models. A study highlighted that certain peptides could reduce neuronal damage following ischemic events by modulating inflammatory responses and promoting cell survival pathways . The mechanism of action may involve the inhibition of pro-inflammatory cytokines and enhancement of neurotrophic factors.

3. Immunomodulatory Activity

The compound has also shown promise in modulating immune responses. In vitro studies have indicated that this compound can influence cytokine production in immune cells, potentially enhancing anti-inflammatory responses while suppressing pro-inflammatory mediators . This dual action could make it a candidate for therapeutic applications in autoimmune diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed that the peptide inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its effectiveness as an antimicrobial agent .

Case Study 2: Neuroprotection in Ischemic Models

In a rodent model of middle cerebral artery occlusion (MCAO), administration of this compound post-injury resulted in a significant reduction in infarction size compared to untreated controls. Histological analysis revealed preserved neuronal architecture and reduced apoptosis markers, indicating its potential utility in stroke therapy .

The biological activities of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : The presence of arginine enhances membrane permeability in bacterial cells, leading to increased susceptibility to lysis.

- Neuroprotection : The peptide may activate signaling pathways associated with cell survival and reduce oxidative stress through the modulation of reactive oxygen species (ROS) levels.

- Immunomodulation : By influencing cytokine profiles, this compound may help balance immune responses, providing therapeutic benefits in inflammatory conditions.

Scientific Research Applications

Peptide Synthesis

Boc-Gly-Arg-OH is widely used in peptide synthesis due to its stability and effectiveness as a protected amino acid. The Boc (tert-butyloxycarbonyl) group provides protection for the amino group during synthesis, allowing for selective reactions. This compound can be incorporated into longer peptides, which are crucial for studying protein interactions and functions.

- Synthesis Methods : The coupling of this compound with other amino acids can be achieved using various coupling reagents such as HATU or PyBOP, which facilitate the formation of peptide bonds without significant side reactions .

- Yield and Purity : Recent studies have shown that utilizing Boc-protected amino acids in solid-phase peptide synthesis (SPPS) can yield high purity peptides with minimal epimerization .

Enzymatic Assays

This compound serves as a substrate in enzymatic assays to study protease activity. Proteases play critical roles in numerous biological processes, including digestion, immune response, and cell signaling.

- Fluorogenic Substrates : The compound can be modified to create fluorogenic substrates that release a fluorescent signal upon cleavage by specific proteases. This property is utilized in high-throughput screening assays to measure protease activity, which is essential for understanding diseases like cancer and viral infections .

- Kinetics Studies : By employing this compound in kinetic studies, researchers can determine the catalytic efficiency of various proteases, providing insights into their biological roles and potential as therapeutic targets .

Cosmetic Chemistry

In cosmetic formulations, this compound has been investigated for its role in stabilizing reactive intermediates during tanning reactions. The compound's protective properties enhance the stability of formulations that involve reactive components like dihydroxyacetone.

- Tanning Reactions : Studies have shown that this compound contributes to the kinetics of color development in tanning reactions, making it valuable for developing cosmetic products that require controlled coloration .

Biomedical Applications

The compound's structural characteristics make it suitable for biomedical applications, particularly in drug design and development.

- Bioimaging : Research has explored the use of this compound derivatives as fluorescent markers for bioimaging applications. The optimization of side-chain protonation states enhances fluorescence properties, facilitating better imaging techniques .

- Therapeutic Potential : Investigations into the role of arginine-containing peptides have highlighted their potential therapeutic effects, including antimicrobial and anti-inflammatory activities .

Q & A

Q. Basic: What methodological approaches are recommended for synthesizing Boc-Gly-Arg-OH with high purity, and how can researchers validate its structural integrity?

Answer:

Synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. Key steps include:

- Coupling Optimization : Use HOBt/DIC as coupling agents to minimize racemization during arginine incorporation .

- Deprotection : Employ 20% piperidine in DMF for Fmoc removal, ensuring complete Boc-group retention on the N-terminus.

- Purification : Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in 0.1% TFA) to isolate the product. Validate purity (>95%) via LC-MS and NMR (¹H, ¹³C) to confirm backbone connectivity and absence of side-chain modifications .

Q. Basic: How can researchers design in vitro experiments to study this compound’s role in integrin-mediated cell adhesion?

Answer:

- Cell Line Selection : Use integrin αvβ3-expressing cells (e.g., HUVECs or MDA-MB-231) due to their known RGD-binding specificity .

- Competitive Binding Assays : Pre-incubate cells with this compound (0.1–100 µM) before exposing them to fibronectin-coated plates. Quantify adhesion inhibition via fluorescence-labeled cells or colorimetric assays (e.g., CyQUANT) .

- Controls : Include scrambled peptide (e.g., Arg-Gly-Asp) and integrin-blocking antibodies (e.g., LM609 for αvβ3) to confirm specificity .

Q. Advanced: How should researchers resolve contradictions in reported binding affinities of this compound for integrin receptors across studies?

Answer:

Discrepancies often arise from:

- Experimental Variability : Differences in buffer conditions (e.g., divalent cations like Mn²⁺ enhance integrin affinity) or cell membrane integrity (e.g., detergent use in SPR vs. live-cell assays) .

- Data Normalization : Standardize affinity measurements using surface plasmon resonance (SPR) with immobilized integrins, ensuring consistent ligand density and flow rates .

- Cross-Validation : Compare results across orthogonal methods (e.g., SPR, ITC, and cell-based assays) to account for technique-specific biases .

Q. Advanced: What strategies can mitigate off-target effects when using this compound in vivo for studying RGD-dependent pathways?

Answer:

- Pharmacokinetic Profiling : Modify the peptide with PEGylation or D-amino acids to reduce proteolytic degradation and improve target specificity .

- Dose-Response Studies : Establish a minimum effective dose using tracer compounds (e.g., ¹²⁵I-labeled peptide) to avoid saturating non-integrin RGD-binding proteins (e.g., fibronectin isoforms) .

- Tissue-Specific Delivery : Use nanoparticle encapsulation to localize the compound to desired sites (e.g., tumor vasculature) .

Q. Advanced: How can computational modeling enhance the design of this compound derivatives with improved integrin selectivity?

Answer:

- Molecular Dynamics (MD) Simulations : Model the peptide-integrin interface (e.g., αvβ3’s MIDAS domain) to identify residues critical for binding .

- Free Energy Perturbation (FEP) : Predict the impact of substitutions (e.g., D-Arg for L-Arg) on binding energy and conformational stability .

- Virtual Screening : Use libraries of RGD analogs to prioritize candidates with predicted higher αvβ3/α5β1 selectivity ratios .

Q. Methodological: What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

Answer:

- Circular Dichroism (CD) : Monitor secondary structure changes in PBS or serum-containing media at 37°C .

- Mass Spectrometry (MS/MS) : Identify degradation products (e.g., cleavage at the Gly-Arg bond) after incubation in human plasma .

- Stability-Indicating Assays : Use size-exclusion chromatography (SEC) to detect aggregation over time .

Q. Methodological: How should researchers address batch-to-batch variability in this compound synthesis for reproducible in vivo outcomes?

Answer:

- Strict QC Protocols : Enforce identity tests (NMR, HRMS), purity thresholds (HPLC >98%), and endotoxin screening (LAL assay) for each batch .

- Stability Studies : Store lyophilized peptide at -80°C with desiccants to prevent hygroscopic degradation .

- Inter-lab Calibration : Share a reference standard across collaborators to harmonize experimental conditions .

Q. Theoretical: What mechanistic hypotheses explain this compound’s divergent effects in 2D vs. 3D cell culture models?

Answer:

- Matrix Context Dependency : In 3D matrices (e.g., collagen gels), integrin clustering and force transduction differ, altering RGD signaling outcomes .

- Ligand Density Gradients : 3D environments may locally concentrate the peptide, enhancing avidity effects not seen in 2D .

- Crosstalk with Other Receptors : 3D cultures upregulate syndecans or DDR1, which modulate integrin-RGD interactions .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Boc-Gly-Arg-OH belongs to a class of protected dipeptides used in peptide synthesis. Below is a comparative analysis of structurally analogous compounds:

Table 1: Structural and Physicochemical Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Protecting Groups | Key Structural Features | Solubility (Organic Solvents) |

|---|---|---|---|---|---|

| This compound | C₁₃H₂₅N₅O₅ | 331.37 | Boc (Gly-NH₂) | Free Arg-COOH, linear dipeptide | High in DMF, DCM |

| Fmoc-Gly-Arg(Pbf)-OH | C₃₈H₅₄N₆O₈S | 763.94 | Fmoc (Gly-NH₂), Pbf (Arg side chain) | Side-chain protection for SPPS | Moderate in DMF |

| Boc-Arg-Gly-Asp-OH | C₁₇H₃₀N₆O₈ | 446.46 | Boc (Arg-NH₂) | RGD sequence with free C-terminus | Low in DMF; aqueous buffers |

| Boc-Ala-Arg-OH | C₁₄H₂₇N₅O₅ | 345.40 | Boc (Ala-NH₂) | Ala-Arg backbone | High in DMF, DCM |

Key Observations :

- Protecting Group Diversity : this compound uses a Boc group, while Fmoc-Gly-Arg(Pbf)-OH employs fluorenylmethyloxycarbonyl (Fmoc) and 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for orthogonal protection .

- Sequence Specificity : Unlike Boc-Arg-Gly-Asp-OH (RGD), this compound lacks aspartic acid (Asp), rendering it inactive in integrin binding but useful for studying arginine’s role in peptide stability .

- Side-Chain Modifications: Fmoc-Gly-Arg(Pbf)-OH includes side-chain protection, which is critical for preventing side reactions during SPPS, unlike this compound, which has an unprotected guanidino group .

Key Findings :

- Lack of Bioactivity : this compound is primarily a synthetic intermediate, unlike the RGD tripeptide, which directly binds integrins to mediate cell-matrix interactions .

- Conformational Rigidity : Linear peptides like this compound are more flexible but less stable than cyclic RGD analogs, which adopt constrained conformations for high-affinity receptor binding .

- Synthetic Utility : this compound’s unprotected C-terminus allows direct coupling to other residues, whereas side-chain-protected analogs (e.g., Fmoc-Gly-Arg(Pbf)-OH) require selective deprotection steps .

Table 3: Spectroscopic and Analytical Data

| Parameter | This compound | Fmoc-Gly-Arg(Pbf)-OH |

|---|---|---|

| 1H NMR (δ, ppm) | 1.42 (s, Boc), 3.20 (Arg side chain) | 7.75–7.30 (Fmoc aromatic) |

| 13C NMR (δ, ppm) | 156.2 (Boc carbonyl), 173.1 (COOH) | 155.8 (Fmoc carbonyl) |

| HRMS (m/z) | [M+H]+: 332.37 | [M+H]+: 764.94 |

| Melting Point (°C) | 210–215 (decomposes) | 185–190 |

Notes:

- Purity Standards: New compounds require HRMS, elemental analysis, and NMR for validation, whereas known compounds like this compound may rely on cited literature .

- Thermal Stability : this compound’s higher decomposition temperature compared to Fmoc analogs reflects Boc’s robustness under acidic conditions .

Preparation Methods

Preparation of Boc-Glycine (Boc-Gly-OH)

The Boc protection of glycine is a critical first step in synthesizing Boc-gly-arg-OH. The method involves reacting glycine with di-tert-butyl dicarbonate ((Boc)2O) under controlled alkaline conditions to achieve high yield and purity.

- Reactants: L-glycine, sodium bicarbonate solution, di-tert-butyl dicarbonate ((Boc)2O)

- Solvent: Water and dioxane mixture

- Conditions: The pH is maintained at ≥10 by adding sodium bicarbonate or sodium hydroxide to dissolve glycine and facilitate reaction.

- Addition: (Boc)2O is added in batches to control the reaction rate and minimize impurities.

- Purification: Impurities are removed by repeated extraction with normal hexane; the product is acidified to pH 1–3 using hydrochloric acid and extracted with dioxane.

- Drying and Crystallization: The organic layer is washed to neutrality, dried over anhydrous sodium sulfate for 10–14 hours, and crystallized by adding normal hexane to obtain Boc-glycine.

- High yield of approximately 93.87% was reported.

- The method is cost-effective, environmentally safer, and suitable for industrial scale-up.

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolve L-glycine in water and adjust pH ≥10 | Sodium bicarbonate or NaOH used |

| 2 | Add (Boc)2O in batches | Reaction times: 2 h + 2 h + 4 h batches |

| 3 | Extract impurities with hexane | 3 times extraction |

| 4 | Acidify to pH 1–3, extract with dioxane | Three times extraction |

| 5 | Wash organic layer to neutrality | Salt wash, dry over Na2SO4 for 10 h |

| 6 | Crystallize with hexane, filter | Obtain pure Boc-glycine |

This method is detailed in patent CN104276964A and represents a robust approach to Boc-glycine synthesis.

Preparation of Protected Arginine Derivative (Boc-Arg(Pbf)-OH)

Arginine requires side-chain protection due to its guanidino group. The common protecting group is Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), which is introduced after Boc protection of the amino group.

- Step 1: Esterification of arginine carboxyl group to form Arg ester.

- Step 2: Introduction of Boc group on the amino terminus.

- Step 3: Introduction of Pbf group on the guanidino side chain using Pbf-Cl.

- Step 4: Removal of Boc group from the alpha amino group.

- Step 5: Saponification of the ester to regenerate the free carboxyl group.

- Step 6: Final purification to obtain Fmoc-Arg(Pbf)-OH or Boc-Arg(Pbf)-OH.

- The Pbf group is introduced at 40–45°C with a molar ratio of Boc-Arg ester hydrochloride to Pbf-Cl of 1:1.1, which is efficient and reduces excess reagent use.

- Saponification is performed in ethanol at pH 10–12 for 3–4 hours.

- Purification involves crystallization and filtration.

- The method reduces the amount of expensive Pbf-Cl reagent.

- High purity and yield are achieved, facilitating industrial application.

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Esterify arginine carboxyl group | Solvents: tetrahydrofuran, dioxane, acetone |

| 2 | Introduce Boc group | Room temperature |

| 3 | Introduce Pbf group | 40–45°C, molar ratio 1:1.1 (Arg ester:Pbf-Cl) |

| 4 | Remove Boc group | Standard deprotection conditions |

| 5 | Saponification | Ethanol, pH 10–12, 3–4 hours |

| 6 | Purification | Crystallization, filtration |

This synthetic strategy is described in patent CN106928171A and is widely recognized for its efficiency in preparing protected arginine derivatives.

Coupling Boc-Glycine and Boc-Arginine to Form this compound

The final step is the peptide bond formation between Boc-glycine and the protected arginine derivative.

- Solid-Phase Peptide Synthesis (SPPS): Sequential coupling of protected amino acids on resin, followed by cleavage and purification.

- Fragment Condensation: Coupling of protected peptide fragments in solution using coupling agents such as HOBt (1-hydroxybenzotriazole), DCC (dicyclohexylcarbodiimide), or DIC (diisopropylcarbodiimide).

- Boc-glycine is activated using carbodiimide chemistry (e.g., DCC or DIC) in the presence of HOBt to form an active ester.

- The activated Boc-glycine is reacted with the free amino group of the arginine derivative.

- The reaction is monitored by thin-layer chromatography (TLC).

- After coupling, the product is purified by extraction and chromatography.

- Removal of side products and unreacted starting materials by extraction.

- Chromatography on ion-exchange or gel filtration columns.

- Crystallization to obtain pure this compound.

- Peptide synthesis studies report the use of Et3N (triethylamine), HOBt, and DCCD for coupling Boc-Arg(NO2)-Gly-OC2H5 derivatives, followed by deprotection and purification steps to yield Boc-protected peptides.

Summary Table of Preparation Steps for this compound

| Step No. | Component/Process | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Boc-glycine synthesis | L-glycine, (Boc)2O, NaHCO3, dioxane, hexane | ~94% yield, industrially scalable |

| 2 | Boc-Arg(Pbf)-OH synthesis | Arg, Boc group, Pbf-Cl, esterification, saponification | High purity, reduced reagent use |

| 3 | Peptide coupling | Boc-glycine activated with DCC/HOBt, Boc-Arg derivative | Efficient coupling, TLC monitored |

| 4 | Purification | Extraction, chromatography, crystallization | High purity this compound obtained |

Research Findings and Analysis

- The batchwise addition of (Boc)2O under alkaline conditions for Boc-glycine preparation minimizes side reactions and impurities, enhancing yield and purity.

- The introduction of Pbf protecting group on arginine using a slightly excess molar ratio (1.1:1) of Pbf-Cl is cost-effective and results in complete reaction, reducing residual arginine and reagent waste.

- The coupling of Boc-glycine and protected arginine using carbodiimide chemistry with additives like HOBt ensures high coupling efficiency and reduces racemization.

- Purification strategies involving repeated extraction, washing, and crystallization are essential to obtain this compound of suitable quality for further peptide synthesis or pharmaceutical applications.

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N5O5/c1-13(2,3)23-12(22)17-7-9(19)18-8(10(20)21)5-4-6-16-11(14)15/h8H,4-7H2,1-3H3,(H,17,22)(H,18,19)(H,20,21)(H4,14,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKTURRULDXYQX-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.